methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20N2O4·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxyl group. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tert-butyl esters, including this compound .
Chemical Reactions Analysis
Types of Reactions
methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted pyrrolidine derivatives .
Scientific Research Applications
methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional sites. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
tert-Butyl 4-hydroxy-3-methoxybenzylcarbamate: Contains a similar Boc-protected amino group but with different functional groups attached
Uniqueness
methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride is unique due to its specific combination of a Boc-protected amino group and an esterified carboxyl group on a pyrrolidine ring. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLPBLHBGBKNKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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